

TAP311 vs. Anacetrapib: A Comparative Guide on Efficacy in Dyslipidemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAP311

Cat. No.: B12423821

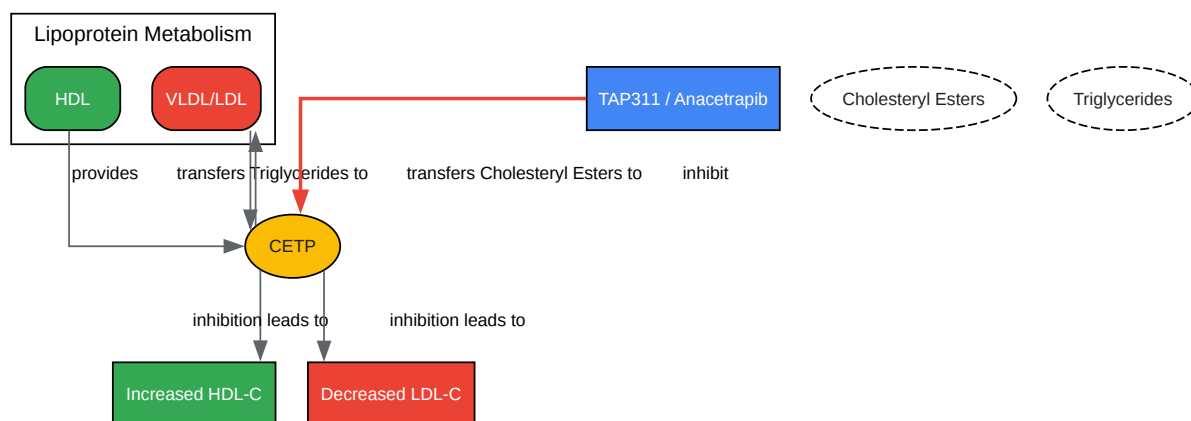
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A stark contrast in available clinical data marks the current landscape when comparing the efficacy of two cholesteryl ester transfer protein (CETP) inhibitors, **TAP311** and anacetrapib. While anacetrapib has been extensively studied in large-scale clinical trials, demonstrating a modest but significant reduction in cardiovascular events, **TAP311**'s clinical development remains in its early stages with no publicly available efficacy data from human studies.

This guide provides a comprehensive comparison of **TAP311** and anacetrapib, focusing on their efficacy as potential treatments for dyslipidemia. Due to the limited data on **TAP311**, this comparison will primarily detail the established clinical profile of anacetrapib and present the currently available, albeit limited, information for **TAP311**.

Mechanism of Action: A Shared Pathway

Both **TAP311** and anacetrapib are inhibitors of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, in exchange for triglycerides. By inhibiting CETP, both drugs aim to increase levels of HDL-C ("good" cholesterol) and decrease levels of LDL-C ("bad" cholesterol), a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease.^{[1][2][3][4][5]}



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Mechanism of CETP Inhibition by **TAP311** and Anacetrapib.

Efficacy of Anacetrapib: Evidence from Clinical Trials

Anacetrapib's efficacy has been primarily established through the large-scale Randomized Evaluation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) clinical trial. This study provided key insights into its impact on lipid profiles and cardiovascular outcomes.

Quantitative Efficacy Data for Anacetrapib

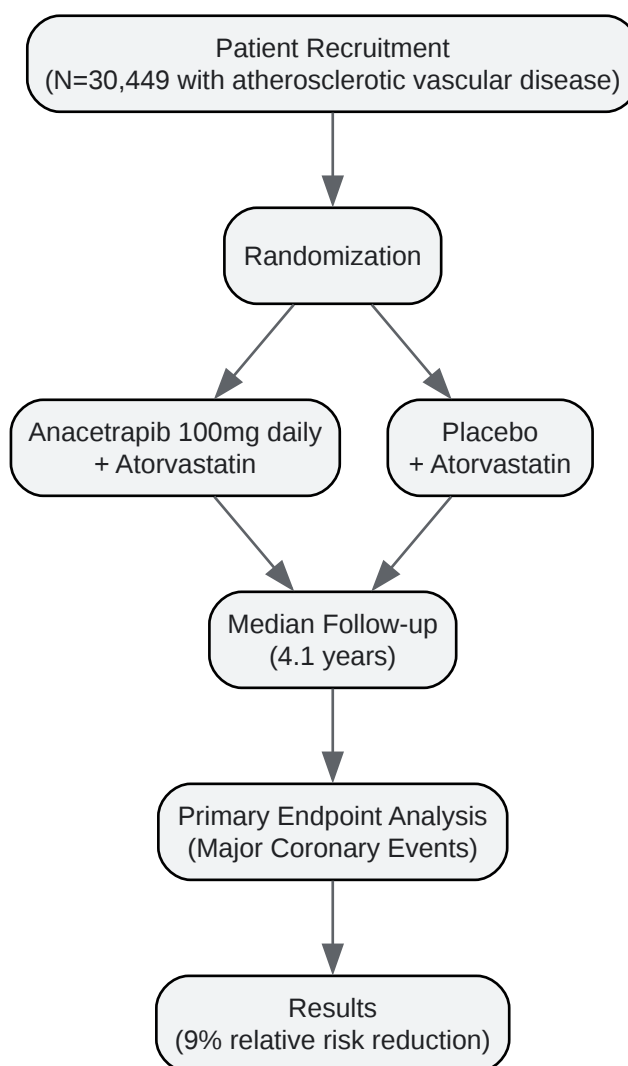
Efficacy Endpoint	Study	Result	Citation
Major Coronary Events	REVEAL	9% relative risk reduction (10.8% in anacetrapib group vs. 11.8% in placebo group)	
HDL-C Increase	REVEAL	104% increase from baseline at study midpoint	
non-HDL-C Reduction	REVEAL	18% reduction from baseline at study midpoint	
LDL-C Reduction	DEFINE	39.8% greater reduction than placebo at 24 weeks	
Apolipoprotein B Reduction	DEFINE	21.0% greater reduction than placebo	
Lipoprotein(a) Reduction	DEFINE	36.4% greater reduction than placebo	

Experimental Protocol: The REVEAL Trial

The REVEAL trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of anacetrapib in patients with pre-existing atherosclerotic vascular disease.

- **Patient Population:** The study enrolled 30,449 adults with a history of coronary heart disease, cerebrovascular disease, or peripheral arterial disease who were already receiving effective statin therapy.

- Intervention: Participants were randomly assigned to receive either 100 mg of anacetrapib daily or a matching placebo, in addition to their ongoing atorvastatin therapy.
- Primary Endpoint: The primary outcome was the first major coronary event, defined as a composite of coronary death, myocardial infarction, or coronary revascularization.
- Duration: The trial had a median follow-up of 4.1 years, with an extended post-trial follow-up.



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Workflow of the REVEAL Clinical Trial for Anacetrapib.

Efficacy of TAP311: An Unfolding Story

TAP311 is a novel piperidine-based CETP inhibitor. Preclinical studies have indicated that it has potent CETP inhibition in human plasma and robust efficacy in hamsters. Notably, it was designed to have reduced lipophilicity and more modest distribution into adipose tissue compared to anacetrapib. However, a direct quantitative comparison of its efficacy against anacetrapib from these preclinical studies is not publicly available.

Quantitative Efficacy Data for TAP311

Efficacy Endpoint	Study	Result	Citation
Lipid Profile Changes	Clinical Trials	No publicly available data	
Cardiovascular Outcomes	Clinical Trials	No publicly available data	

Experimental Protocol: Phase 1 Clinical Trial (NCT01632358)

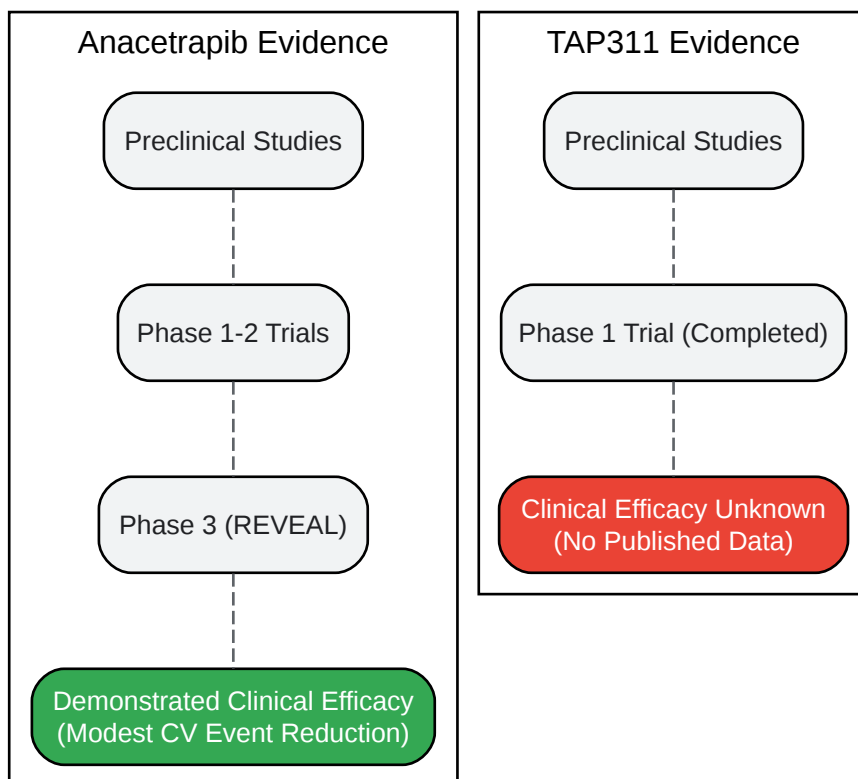
TAP311 has completed a first-in-human, Phase 1 clinical trial. The results of this study have not been published.

- **Study Design:** The study was a randomized, double-blind, placebo-controlled, crossover trial.
- **Objectives:** The primary objectives were to assess the safety, tolerability, and pharmacokinetics of **TAP311** in patients with dyslipidemia. The study also aimed to explore the pharmacodynamics of the drug.
- **Patient Population:** The trial enrolled male and female patients aged 18 to 80 years with dyslipidemia who were not on lipid-modifying agents other than statins.
- **Intervention:** Participants received a daily oral dose of **TAP311** or placebo for 14 days.

Current State of Evidence: A Comparative Overview

The disparity in the available efficacy data between anacetrapib and **TAP311** is significant. Anacetrapib has a well-documented, albeit modest, clinical efficacy in reducing major coronary events, supported by a large and robust clinical trial. In contrast, the clinical efficacy of **TAP311**

in humans remains to be determined, with no published data from its clinical development program.



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Comparative Evidence Base for Anacetrapib and **TAP311**.

In conclusion, for researchers, scientists, and drug development professionals, anacetrapib serves as a benchmark for a CETP inhibitor with demonstrated, though limited, clinical success. **TAP311** represents an earlier-stage compound within the same class. While its preclinical profile suggests potential, a comprehensive understanding of its comparative efficacy awaits the public disclosure of data from its ongoing or future clinical trials. Until then, any direct comparison of the clinical efficacy of **TAP311** and anacetrapib is speculative.

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- To cite this document: BenchChem. [TAP311 vs. Anacetrapib: A Comparative Guide on Efficacy in Dyslipidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423821#tap311-vs-anacetrapib-efficacy]

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